1,6-Diisocyanato-2,2,4-trimethylhexane

Shape memory polymers Biomedical hydrogels Degradation kinetics

1,6-Diisocyanato-2,2,4-trimethylhexane (CAS 32052-51-0), commonly referred to as trimethylhexamethylene diisocyanate (TMHDI or TMDI), is an aliphatic diisocyanate monomer supplied as an approximately 1:1 isomeric mixture of 2,2,4- and 2,4,4-trimethylhexane-1,6-diisocyanate. The branched C11 backbone bearing three methyl substituents distinguishes it structurally from the linear hexamethylene diisocyanate (HDI) and the cycloaliphatic isophorone diisocyanate (IPDI).

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 32052-51-0
Cat. No. B7823252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diisocyanato-2,2,4-trimethylhexane
CAS32052-51-0
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(CCN=C=O)CC(C)(C)CN=C=O
InChIInChI=1S/C11H18N2O2/c1-10(4-5-12-8-14)6-11(2,3)7-13-9-15/h10H,4-7H2,1-3H3
InChIKeyATOUXIOKEJWULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Diisocyanato-2,2,4-trimethylhexane (CAS 32052-51-0): Procurement-Relevant Identity, Composition, and Baseline Properties


1,6-Diisocyanato-2,2,4-trimethylhexane (CAS 32052-51-0), commonly referred to as trimethylhexamethylene diisocyanate (TMHDI or TMDI), is an aliphatic diisocyanate monomer supplied as an approximately 1:1 isomeric mixture of 2,2,4- and 2,4,4-trimethylhexane-1,6-diisocyanate [1]. The branched C11 backbone bearing three methyl substituents distinguishes it structurally from the linear hexamethylene diisocyanate (HDI) and the cycloaliphatic isophorone diisocyanate (IPDI). With a molecular weight of 210.27 g·mol⁻¹, a theoretical NCO content of 40.0 wt%, a specific gravity of 1.02 (20/20 °C), and a flash point of 153 °C, TMHDI is a low-viscosity, colorless liquid at ambient temperature [2]. Evonik Industries is the sole global manufacturer, marketing the product under the trade name VESTANAT® TMDI .

Why 1,6-Diisocyanato-2,2,4-trimethylhexane Cannot Be Replaced by Generic Aliphatic Diisocyanates: Structural Differentiation Drivers


Although TMHDI, HDI, and IPDI all belong to the aliphatic diisocyanate class and share UV-stable, non-yellowing characteristics, the three methyl branches on the TMHDI hexane backbone introduce steric hindrance that simultaneously reduces crystallization tendency in polyurethane hard segments, slows isocyanate-water side reactions, and extends pot life relative to linear HDI [1]. These structural features produce quantifiable differences in polymer network architecture, degradation kinetics, and processing windows that cannot be replicated by simply adjusting the NCO index or catalyst loading of a generic aliphatic diisocyanate [2]. Consequently, formulations validated with TMHDI may exhibit altered mechanical performance, different hydrolytic stability, and incompatible cure profiles when HDI or IPDI is directly substituted without re-optimization.

1,6-Diisocyanato-2,2,4-trimethylhexane: Quantitative Differentiation Evidence vs. HDI, IPDI, MDI, and BDI


Shape Memory Fixity and Tunable Accelerated Degradation: TMHDI vs. HDI, MDI, and BDI in Polyurethane-PVA Hydrogels

In a direct four-way head-to-head comparison of diisocyanates used to synthesize polyurethane-based polyvinyl alcohol (PVA) shape memory hydrogels, TMHDI-based materials exhibited the highest gel fraction (89%) among all tested diisocyanates and demonstrated a shape fixity of 108%—exceeding the shape recovery of HDI-based materials (94%) [1]. Under accelerated degradation conditions (10 mM dithiothreitol, DTT), TMHDI hydrogels achieved full degradation by Day 2, whereas HDI retained 27% mass and MDI retained 53% mass at Day 26, representing a >26-fold difference in degradation half-life. Under non-accelerated conditions (10 mM glutathione), mass remaining at Day 21 was 61% for TMHDI versus 66% for HDI, 90% for MDI, and 59% for BDI, positioning TMHDI in the mid-range for hydrolytic persistence while offering the fastest on-demand degradation trigger [1].

Shape memory polymers Biomedical hydrogels Degradation kinetics

Crosslinking Index Modulation in Biomedical Collagen Hydrogels: P(TMDI) vs. P(HDI), P(LDI), and P(IPDI)

A comparative study of collagen hydrogels crosslinked with water-soluble oligourethanes synthesized from four different aliphatic diisocyanates—HDI, L-lysine diisocyanate (LDI), IPDI, and TMDI—demonstrated that the crosslinking index of P(TMDI)-based hydrogels was significantly lower than that of P(HDI) and P(LDI) systems, and comparable to that of P(IPDI), despite similar crosslinking extensions [1]. Specifically, P(HDI) and P(LDI) produced a higher crosslinking index, while P(TMDI) and P(IPDI) yielded networks with reduced crosslink density, attributed to the steric bulk of the trimethylhexamethylene and cycloaliphatic backbones limiting chain packing. This structural modulation directly influenced water uptake and susceptibility to degradation [1].

Collagen hydrogels Oligourethane crosslinkers Crosslinking density

Pot Life Extension in Two-Component Polyurethane Systems: TMHDI vs. HDI, IPDI, and TDI-80

In two-component polyurethane binder formulations employing polyester polyols, VESTANAT® TMDI (TMHDI) delivers a pot life of 30–60 minutes at 25 °C—approximately 2–3× the working time of HDI monomer (15–25 min), 1.5–2× that of IPDI (20–40 min), and 3–6× that of TDI-80 (10–20 min) [1][2]. This extended application window is attributed to the steric hindrance imparted by the three methyl substituents on the hexane backbone, which moderates the isocyanate-hydroxyl reaction rate without requiring external retarders or solvents. The property is consistently cited in product data sheets benchmarked against industry-standard references on isocyanate chemistry [2].

Polyurethane coatings Pot life Two-component systems

Amorphous Hard Segment Architecture and Suppressed Crystallization: TMHDI vs. Linear HDI in Polyurethane Networks

The asymmetric, methyl-branched structure of TMHDI disrupts hard segment packing in polyurethanes, yielding single-phase amorphous networks with very high gel fraction, excellent optical clarity, and sharp single glass transitions, as demonstrated in systematic shape memory polymer studies where TMHDI was directly substituted for HDI at identical stoichiometry [1][2]. In contrast, HDI-based hard segments, owing to their linear hexamethylene sequence, can exhibit measurable crystallinity that contributes to higher modulus but also increased brittleness and opacity. This amorphous character of TMHDI-derived hard segments also correlates with reduced CO₂ bubble formation during waterborne polyurethane dispersion processing, as steric shielding slows the isocyanate-water side reaction that generates gas evolution and pinhole defects .

Polyurethane morphology Hard segment crystallinity Optical clarity

Single-Source Global Supply and Sole Manufacturer Status: Procurement Risk Profile

Evonik Industries AG is the sole global manufacturer of TMHDI (VESTANAT® TMDI), a fact explicitly stated in the company's official product documentation . This single-source status differentiates TMHDI from multi-source aliphatic diisocyanates such as HDI (produced by Covestro, Wanhua, Tosoh, and others) and IPDI (produced by Evonik, Covestro, BASF, and others), where competitive supply mitigates procurement risk. TMHDI's regulatory profile includes harmonized CLP classification as Acute Toxicity Category 3 (H330: fatal if inhaled), Skin Corrosion Category 1B (H314), and Respiratory Sensitization Category 1 (H334), with a notified isomer composition of approximately 40% w/w 2,2,4- and 60% w/w 2,4,4-trimethylhexane-1,6-diisocyanate [1][2]. The product is listed under EU Food Contact Materials Regulation (EU) No 10/2011 with a specific migration limit of QM(T) = 1 mg/kg expressed as NCO [3].

Supply chain Single-source procurement Regulatory compliance

1,6-Diisocyanato-2,2,4-trimethylhexane: Evidence-Backed Application Scenarios for Scientific and Industrial Selection


Biodegradable Shape Memory Hydrogels for Fistula Closure and Controlled Drug Release

TMHDI's unique combination of the highest gel fraction (89%) and shape fixity (108%) among tested aliphatic diisocyanates, coupled with its rapid on-demand degradation in reducing environments (full mass loss by Day 2 in 10 mM DTT vs. 27% HDI mass retention at Day 26), makes it the preferred diisocyanate for biomedical hydrogels where triggered degradation is the primary functional requirement [1]. In fistula plug applications, where the device must maintain mechanical integrity during placement and then degrade synchronously with wound healing, TMHDI-based networks provide an unmatched degradation acceleration factor compared to HDI or MDI formulations.

Clear, UV-Stable, Solvent-Free Polyurethane Coatings with Extended Open Time

For 100%-solids polyurethane floor coatings and sports surface binders, TMHDI delivers a 2–3× longer pot life (30–60 min) than HDI monomer (15–25 min) at 25 °C, while maintaining the low viscosity (~3–5 mPa·s) required for solvent-free application [1]. The sterically hindered isocyanate groups also reduce CO₂ bubble formation from moisture side-reactions compared to linear HDI, yielding pinhole-free films. The aliphatic structure ensures zero yellowing under UV exposure, matching HDI's weatherability while exceeding its processing window.

Amorphous, High-Clarity Polyurethane Networks for Optical and 3D-Printing Resins

The branched TMHDI backbone produces single-phase amorphous polyurethane networks with excellent optical clarity and sharp glass transitions tunable from 34–153 °C, as confirmed by DSC and UV-VIS characterization of TMHDI/HPED/TEA copolymer series [1]. This amorphous character, combined with Evonik's demonstrated use of TMHDI in radiation-curable 3D-printing dental splint resins, positions TMHDI as the diisocyanate of choice when crystallization-induced haze, brittleness, or storage instability (common with linear HDI hard segments) cannot be tolerated .

Flexible Biomedical Scaffolds with Tunable Crosslinking Density

In collagen-oligourethane hydrogel scaffolds, P(TMDI) yields a lower crosslinking index than P(HDI) and P(LDI) while matching P(IPDI), enabling softer, more permeable networks that support higher fibroblast and macrophage metabolic activity [1]. This differentiation is directly relevant for tissue engineering procurement specifications where excessive crosslinking from HDI-based crosslinkers would limit cell infiltration and nutrient transport, making TMHDI the rational selection for applications prioritizing biocompatibility-driven network architecture over maximum mechanical stiffness.

Quote Request

Request a Quote for 1,6-Diisocyanato-2,2,4-trimethylhexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.